molecular formula C24H21N3O6S B2874183 (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866349-38-4

(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2874183
CAS No.: 866349-38-4
M. Wt: 479.51
InChI Key: MDLYXSXXKSZEAG-LCUIJRPUSA-N
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Description

The compound “(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide” is a synthetic chromene derivative featuring a unique combination of functional groups: a benzenesulfonamidoimino moiety at position 2, a 3,4-dimethoxyphenyl carboxamide substituent at position 3, and a chromene core. Chromene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, which could influence bioavailability and target binding .

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-31-21-13-12-17(15-22(21)32-2)25-23(28)19-14-16-8-6-7-11-20(16)33-24(19)26-27-34(29,30)18-9-4-3-5-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLYXSXXKSZEAG-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure: While Rip-B shares the 3,4-dimethoxyphenyl group with the target compound, it lacks the chromene core and sulfonamidoimino group. Instead, it has a benzamide-linked phenethylamine chain.
  • Properties: Rip-B has a melting point of 90°C and an 80% synthetic yield .

(2Z)-2-(Butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide (CAS 1261027-67-1)

  • Structure: This chromene-3-carboxamide derivative replaces the benzenesulfonamidoimino group with a butylimino substituent and incorporates a thiadiazol ring.
  • Properties : With a molecular weight of 418.52 g/mol (C₂₃H₂₂N₄O₂S), the thiadiazol group may confer enhanced metabolic stability compared to the target compound’s sulfonamide group .

Santa Cruz Compounds (sc-491800 and sc-491801)

  • sc-491800: (2Z)-2-[(3,4-Dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide.
  • sc-491801: (2Z)-7-Hydroxy-2-[(3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide.
  • Comparison: Both feature chromene-carboxamide backbones but differ in their imino substituents (3,4-dimethoxyphenyl vs. 3-methylphenyl). The hydroxyl group at position 7 in these compounds may improve water solubility compared to the target compound’s sulfonamide group .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₅H₂₃N₃O₅S 477.54 Benzenesulfonamidoimino, 3,4-dimethoxy Hypothesized enzyme inhibition
Rip-B C₁₇H₁₉NO₃ 285.34 3,4-Dimethoxyphenethyl, benzamide Mp: 90°C; Yield: 80%
CAS 1261027-67-1 C₂₃H₂₂N₄O₂S 418.52 Butylimino, thiadiazol High metabolic stability
sc-491800 C₂₁H₂₂N₂O₅ 406.42 3,4-Dimethoxyphenylimino, hydroxyl Enhanced solubility

Research Findings and Functional Implications

Sulfonamide vs.

Chromene Core Modifications : The absence of a thiadiazol ring (as in CAS 1261027-67-1) or tetrahydrofuran-methyl group (as in sc-491800) in the target compound could reduce steric hindrance, favoring binding to flat hydrophobic pockets .

3,4-Dimethoxyphenyl Role : This substituent is conserved in both the target compound and sc-491800, suggesting its importance in modulating electron density and resonance effects for target engagement .

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